molecular formula C15H14O5 B591640 4,9-Dihydroxy-alpha-lapachone CAS No. 56473-67-7

4,9-Dihydroxy-alpha-lapachone

Cat. No.: B591640
CAS No.: 56473-67-7
M. Wt: 274.272
InChI Key: KGIQEUTUJPXAKQ-VIFPVBQESA-N
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Description

4,9-Dihydroxy-alpha-lapachone is a naturally occurring naphthoquinone derivative. It is known for its significant biological activities, including antitumor-promoting effects. The compound is isolated from the bark of the Lapacho tree (Tabebuia avellanedae), which has been traditionally used in herbal medicine .

Biochemical Analysis

Biochemical Properties

4,9-Dihydroxy-alpha-lapachone interacts with various enzymes and proteins in biochemical reactions. It exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells . The compound also exhibits potent inhibitory effects on lipopolysaccharide-induced nitric oxide synthesis in RAW 264.7 cells .

Cellular Effects

In cellular processes, this compound has been shown to influence cell function. It has been reported to have inhibitory effects on the production of nitric oxide . This suggests that this compound may play a role in cell signaling pathways and potentially influence gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA) in Raji cells . This suggests that the compound may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydroxy-alpha-lapachone typically involves the extraction from natural sources such as the Lapacho tree. The extraction process uses organic solvents like ethanol or chloroform. After extraction, the compound undergoes purification steps to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4,9-Dihydroxy-alpha-lapachone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,9-Dihydroxy-alpha-lapachone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Alpha-lapachone
  • Beta-lapachone
  • Dehydro-alpha-lapachone
  • 9-Hydroxy-alpha-lapachone
  • 4-Oxo-alpha-lapachone

Comparison: 4,9-Dihydroxy-alpha-lapachone is unique due to its dual hydroxyl groups at positions 4 and 9, which enhance its biological activity compared to other naphthoquinones. For instance, it exhibits more potent inhibitory effects on nitric oxide synthesis and Epstein-Barr virus early antigen activation than its analogs .

Properties

IUPAC Name

(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIQEUTUJPXAKQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 4,9-Dihydroxy-alpha-lapachone as described in the research?

A1: The research found that this compound exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. [] This suggests potential antitumor-promoting properties.

Q2: Could you elaborate on the chemical structure of this compound and its identification in the study?

A2: While the study doesn't provide specific spectroscopic data for this compound, it mentions that the structure of this compound, along with others isolated from Catalpa ovata, was elucidated by spectral methods. [] This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the compound's structural features.

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